Pan-FGFR Inhibitor Potency Comparison: Erdafitinib Exhibits Broader FGFR4 Activity than Infigratinib and Pemigatinib
Erdafitinib demonstrates balanced, low nanomolar inhibitory activity across all four FGFR isoforms. In contrast, the FGFR1-3 selective inhibitors pemigatinib and infigratinib exhibit significantly weaker potency against FGFR4 [1].
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | FGFR1: 1.2 nM; FGFR2: 2.5 nM; FGFR3: 3.0 nM; FGFR4: 5.7 nM |
| Comparator Or Baseline | Pemigatinib: FGFR4 = 30 nM; Infigratinib: FGFR4 = 60 nM |
| Quantified Difference | Erdafitinib is ~5-10x more potent against FGFR4 than pemigatinib and infigratinib. |
| Conditions | Time-resolved fluorescence assay |
Why This Matters
For research involving FGFR4-driven models, erdafitinib provides a more potent and pan-FGFR-inclusive tool compared to pemigatinib or infigratinib.
- [1] Kommalapati A, Tella SH, Borad M, Javle M, Mahipal A. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers (Basel). 2021;13(12):2968. View Source
